trans,trans-2,4-Hexadien-1-ol

Beschreibung

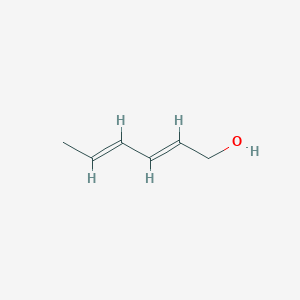

trans,trans-2,4-Hexadien-1-ol (CAS 17102-64-6), also known as sorbic alcohol, is a medium-chain primary alcohol with two conjugated double bonds at positions 2 and 2. This compound is naturally found in plants and contributes to the biosynthesis of volatile organic compounds (VOCs) responsible for floral and fruity aromas . Key properties include:

- Molecular formula: C₆H₁₀O

- Molecular weight: 98.14 g/mol

- Physical state: Colorless to yellow liquid (melting point: 30.5–31.5°C; density: 0.870 g/mL) .

- Solubility: Insoluble in water but miscible with alcohols, ethers, and oils .

- Stabilization: Typically stabilized with 0.1% α-tocopherol to prevent oxidation .

It exhibits high enzymatic reactivity, making it a critical substrate for alcohol oxidases (e.g., AAO enzymes) and a versatile probe in photochemical studies .

Eigenschaften

IUPAC Name |

(2E,4E)-hexa-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIRRNXMZYDVDW-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047631 | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; Soluble in fat, soluble (in ethanol) | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17102-64-6, 111-28-4 | |

| Record name | (2E,4E)-2,4-Hexadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17102-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017102646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadien-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadien-1-ol, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-Hexa-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-hexa-2,4-dien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBIC ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11CF2E3HNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing trans,trans-2,4-Hexadien-1-ol involves the Diels-Alder reaction. This reaction typically involves the cycloaddition of a diene and a dienophile. For example, the reaction of this compound with maleic anhydride in refluxing toluene for 5 minutes produces a white crystalline material upon cooling .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

trans,trans-2,4-Hexadien-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Produces saturated alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Starting Material for Organic Synthesis

trans,trans-2,4-Hexadien-1-ol serves as a valuable starting material in the synthesis of complex organic molecules. Its ability to participate in Diels–Alder reactions allows chemists to create various cyclic compounds. For instance, it can react with maleic anhydride to form substituted cyclohexene derivatives, which are important intermediates in organic synthesis .

Reactivity in Chemical Reactions

The compound undergoes several types of reactions:

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Can be reduced to saturated alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit biological activities that warrant further investigation. Studies have explored its interactions with biomolecules and potential therapeutic properties. For example, it has been studied for its role as a direct-acting alkylating agent that can form DNA adducts, leading to investigations into its mutagenic effects .

Case Study: Mutagenicity

In a two-year study involving rats, administration of 2,4-hexadienal (which includes the trans,trans isomer) showed an increased incidence of squamous-cell papillomas and carcinomas in the forestomach. This highlights the compound's potential as a mutagen and its relevance in toxicological studies .

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the production of fragrances and flavors. Its stability and reactivity make it suitable for creating various scent compounds used in cosmetic and food industries .

Production of Other Chemicals

The compound is also employed as an intermediate in the synthesis of other industrial chemicals. Its versatility allows for modifications that lead to the production of different derivatives used in various applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Starting material for complex organic molecules; participates in Diels–Alder reactions. |

| Biological Research | Investigated for mutagenicity; potential therapeutic properties studied. |

| Industrial Applications | Used in fragrance/flavor production; intermediate for other chemicals. |

| Safety Considerations | Classified as hazardous; requires proper handling protocols. |

Wirkmechanismus

The mechanism of action of trans,trans-2,4-Hexadien-1-ol involves its interaction with various molecular targets and pathways. For example, in the Diels-Alder reaction, it acts as a diene, participating in cycloaddition reactions to form cyclic compounds. The specific molecular targets and pathways depend on the type of reaction and the conditions used .

Vergleich Mit ähnlichen Verbindungen

Enzymatic Activity and Structural Influences

The presence and arrangement of double bonds significantly influence enzymatic activity. Conjugated dienes enhance substrate recognition, as seen in the following comparisons:

Key Findings :

- Conjugation of double bonds in this compound maximizes enzyme-substrate interactions, yielding 12–23× higher activity than non-conjugated analogs (e.g., trans-2-hexenol) .

- Chain elongation (e.g., heptadienol) reduces activity by ~18%, suggesting steric hindrance in active sites .

Key Findings :

Olfactory Activity and Double Bond Effects

The number and position of double bonds alter odorant perception in mammals:

Key Findings :

Key Findings :

Physical and Handling Properties

| Property | t,t-2,4-Hexadien-1-ol | trans-2-Hexenol | 4-Hexen-1-ol |

|---|---|---|---|

| Melting Point (°C) | 30.5–31.5 | – | Liquid at RT |

| Boiling Point (°C/mmHg) | 80/12 | 155/760 | 157/760 |

| Stabilization Required | Yes (α-tocopherol) | No | No |

| Handling Precautions | Lab use only | Standard | Standard |

Key Findings :

- t,t-HDO’s lower boiling point and stabilization requirements distinguish it from saturated or monounsaturated alcohols .

Biologische Aktivität

trans,trans-2,4-Hexadien-1-ol, commonly known as sorbic alcohol, is a compound with significant biological activity. It is primarily recognized for its antifungal properties and potential therapeutic applications. This article delves into the biological activities of this compound, supported by case studies and research findings.

- Chemical Formula : C₆H₁₀O

- Molecular Weight : 98.14 g/mol

- CAS Number : 17102-64-6

- Melting Point : 30.5–31.5 °C

- Boiling Point : 80 °C (12 mmHg)

- Density : 0.87 g/mL

- Solubility : Insoluble in water; soluble in alcohol, ether, and oils

Antifungal Properties

This compound exhibits potent antifungal activity, making it a valuable preservative in food and cosmetic products. It inhibits the growth of molds and yeasts, thereby extending the shelf life of various products. Research indicates that it can effectively prevent spoilage caused by fungal contamination .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on tumor cells. Its ability to induce apoptosis in cancer cells has been investigated as a potential avenue for cancer treatment. The compound has demonstrated selective cytotoxicity towards certain tumor lines while sparing normal cells .

Protective Effects Against UV Radiation

A notable study highlighted the protective effects of conjugated hexadienes, including this compound, against ultraviolet (UV) radiation-induced skin damage in albino hairless mice. Topical application prior to UV exposure significantly reduced skin wrinkling and tumor formation associated with chronic UV exposure .

Case Studies

The biological activity of this compound can be attributed to its chemical structure which allows it to interact with cellular membranes and disrupt essential processes within fungal cells and cancerous tissues. The compound's unsaturated bonds contribute to its reactivity and ability to form adducts with cellular components.

Safety and Toxicology

Despite its beneficial properties, this compound is classified as hazardous. It poses risks such as skin irritation and serious eye damage upon contact. Proper handling precautions are necessary when working with this compound in laboratory or industrial settings .

Q & A

Q. What are the key physical and chemical properties of trans,trans-2,4-hexadien-1-ol relevant to experimental handling?

The compound exhibits a melting point of 28–33°C and a boiling point of 80°C at 12 mmHg, transitioning from solid to liquid above 33°C . It has a density of 0.870–0.871 g/mL and is soluble in alcohols, ethers, and oils but immiscible with water . Due to its sensitivity to light, oxidation, and acidic conditions, storage requires stabilization with 0.1% α-tocopherol and protection from light in airtight containers at ambient temperatures .

Q. How can this compound be reliably identified and quantified in mixtures?

Gas chromatography (GC) with mass spectrometry (GC/MS) is the standard method, leveraging its retention time (RT: 5.29) and mass spectral library matches (e.g., NIST Library) . Infrared (IR) spectroscopy confirms functional groups, with characteristic O-H and conjugated diene absorptions . Purity assays via GC should account for stabilizers like α-tocopherol, which may require pre-analysis separation .

Q. What safety protocols are critical when handling this compound?

Use lab coats, gloves, and masks to avoid skin/eye contact. It is classified as a Category 3 irritant (UN2811) and should be stored away from oxidizers, acids, and light . Ventilation is mandatory due to potential vapor release (flash point: 72°C), and waste must comply with hazardous material regulations .

Advanced Research Questions

Q. How does pH influence the enzymatic oxidation of this compound compared to other alcohols?

In aryl-alcohol oxidase studies, its relative activity peaks at pH 3–4 (30–40%) but declines sharply above pH 5, contrasting with veratryl alcohol (80% activity at pH 3) . This pH-dependent behavior suggests substrate-enzyme binding differences due to the compound’s conjugated diene structure, which may sterically hinder active-site access at higher pH .

Q. What methodological considerations apply to its use in RAFT polymerization for synthesizing diene-terminated polymers?

As a diene initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization, it requires electron-withdrawing Z-group RAFT agents (e.g., trithiocarbonates) to enable hetero-Diels-Alder (HDA) cyclization . Optimal conditions involve anhydrous solvents (e.g., toluene) at 60–80°C to avoid premature termination. Post-polymerization, UV-vis or NMR monitors diene end-group retention for subsequent functionalization .

Q. How can regio- and stereoselective aziridination of this compound be achieved?

Aziridination with PhI=NTs using Ag or Cu(I) trispyrazolyl borate catalysts selectively targets the C2=C3 double bond, yielding trans-aziridine as the major product (>90% selectivity with Ag catalysts) . The reaction proceeds via nitrene transfer, with solvent polarity (e.g., dichloromethane) critical for stabilizing intermediates. Stereoselectivity arises from catalyst-controlled transition-state geometry .

Q. What contradictions exist in reported physicochemical data, and how should researchers resolve them?

Discrepancies in melting points (28–33°C vs. 30.5–31.5°C) and flash points (72°C vs. 162°F) arise from varying stabilizer concentrations and measurement methods . Researchers should validate purity via GC and cross-reference with stabilized commercial samples (e.g., Thermo Scientific) to ensure reproducibility .

Methodological Design Considerations

Q. How to optimize synthetic routes for this compound in academic settings?

A scalable approach involves catalytic isomerization of 1,5-hexadien-3-ol using ruthenium hydride complexes, achieving >95% stereoselectivity . Alternatively, enzymatic reduction of 2,4-hexadienal with alcohol dehydrogenase (NADPH cofactor) offers green chemistry advantages but requires pH control (pH 7–8) .

Q. What analytical challenges arise in characterizing its degradation products?

Photooxidation generates peroxides and aldehydes, detectable via HPLC with UV/RI detectors. Accelerated stability studies (40°C/75% RH) combined with GC/MS identify degradation pathways, necessitating antioxidant efficacy testing for stabilizers like α-tocopherol .

Q. How to address conflicting bioactivity data in fragrance or antimicrobial studies?

Variability in FEMA/FDA guidelines (e.g., FEMA 3922) vs. IFRA restrictions for dodecadienol analogs highlights the need for dose-response assays in target organisms . Researchers should standardize solvent systems (e.g., DMSO vs. ethanol) and validate purity to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.